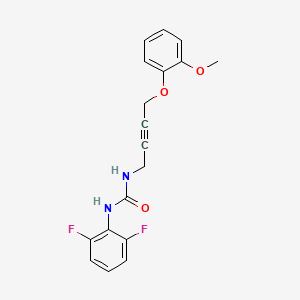

![molecular formula C22H24N6O3 B2610585 ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate CAS No. 1396869-19-4](/img/structure/B2610585.png)

ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also features a 1,2,3-triazole ring, which is known to contribute to various biological activities .

科学的研究の応用

Neuroprotective and Anti-neuroinflammatory Agents

Compounds with the triazole-pyrimidine hybrid structure, including our subject compound, have shown promising results as potential neuroprotective and anti-neuroinflammatory agents. They have been evaluated for their ability to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. These compounds have demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells .

Synthesis of Piperidine Derivatives

The piperidine moiety of the compound is a key structural element in medicinal chemistry. Recent advances in the synthesis of piperidine derivatives have highlighted the importance of such compounds in drug design. They are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry due to their wide range of biological activities .

Anticancer Activity

Triazole derivatives, such as the compound , have been studied for their anticancer properties. Detailed biological studies suggest that certain triazole compounds can induce apoptosis in cancer cells, such as BT-474 breast cancer cells. This is achieved by inhibiting colony formation in a concentration-dependent manner, which is a promising avenue for cancer treatment .

Inhibition of Fibroblast Proliferation

The compound has been found to inhibit key receptors like PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation. This property is particularly useful in the treatment of idiopathic pulmonary fibrosis (IPF), where excessive fibroblast activity leads to lung tissue scarring .

Neurodegenerative Disease Research

Research into neurodegenerative diseases such as Parkinson’s and Alzheimer’s has benefited from compounds like ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate. These compounds have shown the ability to reduce the aggregation of proteins like alpha-synuclein, which is implicated in the pathology of these diseases .

将来の方向性

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of a robust synthetic route enabling the incorporation of diverse functional groups is highly needed in medicinal and agricultural chemistry .

特性

IUPAC Name |

ethyl 4-[(1-phenyl-5-pyridin-2-yltriazole-4-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-2-31-22(30)27-14-11-16(12-15-27)24-21(29)19-20(18-10-6-7-13-23-18)28(26-25-19)17-8-4-3-5-9-17/h3-10,13,16H,2,11-12,14-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBNRNDNMCXFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2610507.png)

![Methyl 2-[6-chloro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610509.png)

![N-(4-fluorobenzyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2610511.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2610512.png)

![3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2610513.png)

![Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate](/img/structure/B2610514.png)

![3-(2-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610516.png)

![2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2610520.png)

![N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2610524.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)